Product packaging for Diethyl 4-chlorophenyl phosphate(Cat. No.:CAS No. 5076-63-1)

Diethyl 4-chlorophenyl phosphate

Cat. No.: B3065514
CAS No.: 5076-63-1
M. Wt: 264.64 g/mol
InChI Key: LBGVKIMCKGXEEF-UHFFFAOYSA-N
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Description

Significance of Phosphate (B84403) Triesters in Contemporary Chemical Research

Phosphate triesters are organic compounds featuring a central phosphate group bonded to three organic substituents through ester linkages. wikipedia.org While not naturally produced in biological systems, their reactivity towards nucleophilic substitution reactions is significantly higher than their mono- and di-ester counterparts, making them valuable subjects of study. tue.nlcore.ac.uk This heightened reactivity has sparked interest in their potential as substrates in biological systems and as well-defined models for understanding fundamental organic reaction mechanisms. core.ac.uk

The study of phosphate triesters provides crucial insights into the mechanisms of phosphoryl transfer, a fundamental process in biology. nih.gov Research on the reactions of phosphate triesters, particularly their hydrolysis and reactions with various nucleophiles, helps to elucidate the intricate details of how enzymes catalyze the cleavage and formation of P-O bonds in vital biomolecules like DNA and RNA. nih.govfiveable.me Furthermore, the unique chemical properties of phosphate triesters have led to their exploration in the development of dynamic covalent networks, where their transesterification reactions can be utilized to create novel polymeric materials with tunable properties. acs.org

Positioning of Diethyl 4-chlorophenyl phosphate within the broader class of Organophosphorus Compounds

This compound belongs to the organophosphate subclass of organophosphorus compounds. researchgate.net Organophosphates are esters of phosphoric acid and are characterized by a central phosphorus atom double-bonded to an oxygen atom and also bonded to three other oxygen atoms, each connected to an organic group. wikipedia.org Specifically, this compound is a phosphate triester, with two ethyl groups and one 4-chlorophenyl group attached to the phosphate core.

The classification of organophosphorus compounds can be based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org this compound is a phosphorus(V) compound. A more detailed classification considers the nature of the groups directly bonded to the central phosphorus atom. nih.gov In this context, this compound is an aryl diethyl phosphate.

The table below outlines some of the key chemical and physical properties of this compound.

PropertyValueUnitSource
Molecular FormulaC₁₀H₁₄ClO₄P chemeo.com
Molecular Weight264.64 g/mol chemeo.com
logP3.900 chemeo.com
Water Solubility (logS)-4.97 chemeo.com
Monoisotopic Mass264.03183Da uni.lu

This table is interactive. Click on the headers to sort the data.

The presence of the electron-withdrawing chlorine atom on the phenyl ring influences the electronic properties of the molecule, making it a subject of interest in studies of nucleophilic substitution reactions and their mechanisms. researchgate.net Research on related compounds, such as aryl diethyl phosphate esters, has explored their reduction and deoxygenation reactions, highlighting the synthetic utility of this class of molecules. thieme-connect.de The synthesis of this compound itself can be achieved through various methods, including the reaction of diethyl chlorophosphate with 4-chlorophenol (B41353). researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClO4P B3065514 Diethyl 4-chlorophenyl phosphate CAS No. 5076-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl) diethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClO4P/c1-3-13-16(12,14-4-2)15-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGVKIMCKGXEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198794
Record name Phosphoric acid, p-chlorophenyl diethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5076-63-1
Record name Phosphoric acid, 4-chlorophenyl diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5076-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, p-chlorophenyl diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005076631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, p-chlorophenyl diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Kinetics and Mechanistic Investigations of Phosphate Triesters

Nucleophilic Substitution Reactions at the Phosphoryl Center

Nucleophilic substitution reactions involving phosphate (B84403) triesters are central to their chemistry. The phosphorus atom in diethyl 4-chlorophenyl phosphate is electrophilic and thus susceptible to attack by nucleophiles. These reactions typically result in the cleavage of a P-O bond.

Elucidation of Reaction Mechanisms (e.g., Associative and Concerted Pathways)

The mechanism of nucleophilic substitution at the phosphoryl center of phosphate triesters can range from a stepwise, associative pathway, which involves the formation of a pentacoordinate intermediate, to a concerted (SN2-like) process. researchgate.netuky.edu The specific pathway is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. researchgate.netresearchgate.net

Theoretical studies on the alcoholysis of this compound suggest a concerted mechanism. In contrast, the thiolysis reaction is proposed to proceed through an associative mechanism. researchgate.net For phosphate triesters with poor leaving groups (pKa > 8), the reaction tends to follow a stepwise AN + DN (associative nucleophilic addition followed by dissociation) pathway. For those with good leaving groups, a concerted mechanism is more likely. researchgate.net

Studies on similar compounds, such as diethyl 4-nitrophenyl phosphate (paraoxon), provide further insight. The reaction of paraoxon (B1678428) with secondary alicyclic amines is suggested to proceed through a concerted mechanism, based on linear Brønsted-type plots. researchgate.net Theoretical calculations also support a one-step, SN2-like mechanism for the alkaline hydrolysis of paraoxon, without the formation of a stable pentacoordinate intermediate. uky.edu

The hydrolysis of other organophosphates, like ethylene (B1197577) phosphate, has been shown to proceed via an associative mechanism for both water and hydroxide (B78521) attack, although the intermediate is kinetically insignificant. nih.gov This indicates a mechanistic continuum where the distinction between a fully concerted and a stepwise pathway with a very short-lived intermediate can be subtle.

Analysis of Brønsted-type Plots and Hammett Reaction Constants

Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile (βnuc) or the leaving group (βlg), are valuable tools for elucidating reaction mechanisms. For the reaction of diethyl 4-nitrophenyl phosphate with a series of phenoxides, a linear Brønsted-type plot with a β value of 0.21 was obtained, which is consistent with a concerted mechanism. researchgate.net Similarly, linear Brønsted plots for the reactions with secondary alicyclic amines (β = 0.39) and pyridines (β = 0.43) also suggest concerted processes. researchgate.net A βnuc value of approximately 0.5 ± 0.1 is often considered indicative of a concerted mechanism in these types of reactions. researchgate.net

The Hammett equation can also be applied to study the effect of substituents on the reaction rate, providing information about the electronic nature of the transition state. While specific Hammett data for this compound were not found in the provided search results, the principles are broadly applicable to understanding the influence of the chloro-substituent on the phenyl ring.

Regioselectivity and Competing Nucleophilic Attack Pathways (e.g., Aromatic Carbon Attack)

Nucleophilic attack on phosphate triesters like this compound can, in principle, occur at several sites: the phosphoryl phosphorus, the aliphatic carbon of the ethyl groups, or the aromatic carbon of the chlorophenyl group. researchgate.net The preferred pathway is highly dependent on the reaction conditions and the nature of the nucleophile. researchgate.net

For many reactions of P=O organophosphates, nucleophilic attack is often regiospecific at the phosphorus atom. researchgate.net This leads to P-O bond cleavage and the formation of less toxic diester products. However, under certain conditions, attack at the aliphatic carbon (C-O cleavage) can occur, which may result in the formation of more toxic breakdown products. researchgate.net The reaction of imidazole (B134444) derivatives with P=O organophosphates, for instance, shows a high degree of regiospecificity for attack at the phosphorus center. researchgate.net

Influence of Solvent Environment and Ionic Liquids on Reaction Rates

The solvent environment plays a critical role in the kinetics and mechanism of nucleophilic substitution reactions of phosphate triesters. Contrary to typical SN2 reactions at carbon centers, reactions of some organophosphorus esters with negatively charged nucleophiles in water become slower in less polar solvents. nih.gov The effect of the solvent is complex, influencing the stability of the ground state and the transition state. nih.gov

For example, the alkaline hydrolysis of bis(p-nitrophenyl) phosphate in aqueous DMSO, dioxane-water, and acetonitrile-water mixtures shows a decrease in reaction rate up to about 70% organic cosolvent, followed by a sharp increase at higher concentrations of the organic solvent. nih.gov In contrast, the hydrolysis of the unactivated diester dineopentyl phosphate is significantly faster in non-polar aprotic solvents like cyclohexane (B81311) and acetone (B3395972) compared to water. nih.gov

Ionic liquids have also been investigated for their catalytic effect on phosphate triester hydrolysis. For instance, micelles of hexadecyltrimethylammonium anti-pyruvaldehyde 1-oximate have been shown to strongly accelerate the hydrolysis of paraoxon. acs.org

Hydrolysis Pathways

Hydrolysis is a key degradation pathway for phosphate triesters. Understanding the mechanisms of hydrolysis is important for predicting their environmental fate and for developing decontamination strategies.

Mechanistic Studies of Alkaline Hydrolysis (e.g., Stepwise vs. Concerted Mechanisms)

The alkaline hydrolysis of phosphate triesters can proceed through either a stepwise (associative) or a concerted mechanism. researchgate.net Theoretical studies using density functional theory (DFT) on the alkaline hydrolysis of this compound indicate an associative mechanism. researchgate.net For this compound, the second step of the hydrolysis reaction has a very low energy barrier, suggesting it is not the rate-determining step. researchgate.net

In contrast, for triethyl phosphate, the second step has a higher free energy barrier and is considered rate-determining. researchgate.net Generally, it has been proposed that alkaline hydrolysis of phosphate triesters in solution follows a stepwise AN + DN pathway for poor leaving groups, while a concerted mechanism is favored for good leaving groups. researchgate.net

Computational studies on the alkaline hydrolysis of paraoxon support a one-step, SN2-like process. uky.edu However, for other organophosphates like diisopropyl phosphorofluoridate (DFP) and sarin, the hydrolysis is calculated to proceed through a pentacoordinate intermediate. uky.edu Solvent effects are significant, generally increasing the energy barrier for the formation of the pentacoordinate intermediate and decreasing the barrier for its decomposition, making the formation of the intermediate the rate-determining step in aqueous solution. uky.edu

Determination of Kinetic Parameters and Rate-Determining Steps

The hydrolysis of phosphate triesters, such as this compound, is a reaction of significant interest due to the widespread use of related compounds as pesticides and their role as nerve agents. The kinetics of this hydrolysis can be influenced by several factors including pH, temperature, and the nature of the solvent. nih.gov

In the alkaline hydrolysis of phosphate triesters, the reaction typically proceeds via a nucleophilic attack of a hydroxide ion on the phosphorus center. The rate of this reaction is sensitive to the steric and electronic properties of the substituents. For instance, the rate of base-catalyzed hydrolysis generally decreases with increasing steric bulk of the alkyl groups. nih.gov Conversely, electron-withdrawing substituents on the leaving group, such as the chloro group in the 4-chlorophenyl moiety, are expected to increase the rate of hydrolysis by stabilizing the departing phenolate (B1203915) anion. nih.gov

Kinetic studies on analogous compounds, such as ethyl p-nitrophenyl chloromethylphosphonate, have demonstrated the significant impact of substituents on the phosphorus atom, where electron-withdrawing groups enhance reactivity. nih.gov The rate-determining step in the uncatalyzed hydrolysis of many phosphate esters is the cleavage of the bond between the phosphorus and the leaving group.

For enzymatic hydrolysis, the kinetics are often diffusion-limited. For example, the enzyme phosphotriesterase (PTE) can hydrolyze substrates like paraoxon at rates approaching the diffusion limit. nih.gov Brønsted analysis, which correlates the reaction rate with the pKa of the leaving group, has been used to probe the transition state of these reactions. For PTE-catalyzed hydrolysis of paraoxon analogs, a linear relationship is observed for leaving groups with pKa values greater than 8, indicating that the chemical steps are fully rate-limiting for these substrates. nih.gov The significant negative value of the Brønsted coefficient (βLg) suggests a late transition state with substantial charge development on the leaving group oxygen atom. nih.gov

Table 1: Representative Kinetic Data for Phosphate Triester Hydrolysis This table presents data for analogous compounds to illustrate typical kinetic parameters, as specific data for this compound is not readily available.

CompoundConditionRate ConstantReference
ParaoxonEnzymatic (PTE)kcat approaching 104 s-1 nih.gov
Ethyl p-nitrophenyl chloromethylphosphonateAlkaline HydrolysisRate influenced by temperature and solvent nih.gov

Role of Water Molecules in Phosphate Triester Hydrolysis

Water molecules play a crucial and multifaceted role in the hydrolysis of phosphate triesters. In uncatalyzed, or spontaneous, hydrolysis, water acts as the nucleophile, attacking the electrophilic phosphorus center. Theoretical studies combined with experimental evidence suggest that multiple water molecules are often involved in the transition state. rsc.orgresearchgate.net For the hydrolysis of 4-chlorophenyl isocyanate, a related reaction mechanism, kinetic data supports the involvement of a water trimer in a cyclic transition state. rsc.org

In the context of phosphate triester hydrolysis, computational studies have shown that the inclusion of explicit water molecules is necessary to accurately model the proton transfer mechanisms that occur during the reaction. cdmf.org.br For the hydrolysis of triethyl phosphate, at least two explicit water molecules were required to facilitate proton transfer as the nucleophilic attack occurs. cdmf.org.br The intrinsic reaction coordinate for some phosphate triesters reveals a stable intermediate where water molecules participate in both its formation and cleavage, which is consistent with experimental observations of significant solvent deuterium (B1214612) isotope effects. researchgate.net

During enzymatic hydrolysis, a water molecule is typically activated by the enzyme's active site to act as a potent nucleophile. In phosphotriesterases, a water molecule or a hydroxide ion, often bridged between two divalent metal ions in the active site, is positioned for a direct nucleophilic attack on the phosphorus atom of the substrate. nih.gov This enzymatic strategy dramatically accelerates the rate of hydrolysis compared to the uncatalyzed reaction in bulk solvent.

Biocatalysis and Enzymatic Transformations

Enzymatic Hydrolysis Mechanisms by Phosphotriesterases (PTE)

Phosphotriesterases (PTEs) are a class of metalloenzymes that have been extensively studied for their remarkable ability to catalyze the hydrolysis of a wide range of organophosphorus compounds, including pesticides and nerve agents. nih.govnih.gov The most well-characterized PTE is from the bacterium Pseudomonas diminuta. nih.gov These enzymes are homodimeric, with each subunit containing a binuclear metal center, typically composed of two zinc ions.

The catalytic mechanism of PTE involves several key steps:

Substrate Binding : The organophosphate substrate binds in a hydrophobic active site, with its three ester groups fitting into distinct pockets. The phosphoryl oxygen of the substrate coordinates directly to one of the metal ions (the β-metal) in the active site. nih.gov

Nucleophilic Attack : A hydroxide ion, which is bridged between the two metal ions, acts as the nucleophile. This activated hydroxide performs a direct attack on the phosphorus center of the substrate. nih.govd-nb.info

Transition State : This attack leads to the formation of a pentavalent trigonal bipyramidal transition state. nih.gov

Product Release : The P-O bond to the leaving group is cleaved, resulting in the formation of a dialkyl phosphate and the corresponding alcohol or phenol (B47542). Studies using ¹⁸O-labeled water have confirmed that the nucleophilic attack occurs at the phosphorus center and proceeds with an inversion of stereochemistry, which is characteristic of a direct attack mechanism (Sₙ2-like). nih.gov

PTEs exhibit broad substrate specificity, hydrolyzing a variety of phosphotriesters, though their efficiency can vary significantly depending on the substrate structure. nih.gov The enzyme shows a preference for the Sₚ-enantiomer in racemic mixtures of chiral organophosphate triesters.

Investigation of Metal Ion Roles in Enzyme-Catalyzed Reactions

The binuclear metal center is the cornerstone of catalysis in phosphotriesterases and other metallo-phosphatases. nih.gov The two divalent metal ions, typically Zn²⁺ in the native enzyme, play multiple critical roles:

Activation of the Nucleophile : The metal ions lower the pKa of a coordinated water molecule, generating a potent hydroxide nucleophile at neutral pH. d-nb.info This hydroxide is bridged between the two metal ions, holding it in the optimal position for attack on the substrate. nih.gov

Substrate Activation : The phosphoryl oxygen of the substrate coordinates to one of the metal ions. nih.gov This interaction polarizes the P=O bond, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack. nih.gov

Stabilization of the Transition State : The metal ions help to stabilize the developing negative charge on the oxygen atoms in the pentavalent transition state. nih.gov

Leaving Group Departure : The metal center may also play a role in protonating the leaving group, facilitating its departure.

The identity of the metal ions can influence the catalytic activity and substrate specificity. While Zn²⁺ is the native cofactor, it can be substituted with other divalent cations like Cd²⁺, Mn²⁺, Co²⁺, or Ni²⁺. Studies with different metal-substituted enzymes have shown that the nature of the metal ion affects the transition state of the reaction. For example, the softer Cd²⁺ ion interacts more strongly with soft thiol-containing substrates, leading to an earlier transition state compared to the harder Zn²⁺ or Mn²⁺ ions. nih.gov In synthetic metal-cyclen complexes designed to mimic these enzymes, the Lewis acidity of the metal ion is a key factor in activating the P-O bond for cleavage. nih.govfrontiersin.org Cooperative effects between two metal ions in synthetic catalysts have been shown to dramatically enhance catalytic activity compared to single-ion catalysts. buffalo.edu

Table 2: Role of Metal Ions in PTE Catalysis

RoleDescriptionReference
Nucleophile ActivationLowers the pKa of a bound water molecule to generate a hydroxide ion. d-nb.info
Substrate ActivationCoordinates to the phosphoryl oxygen, increasing the electrophilicity of the phosphorus atom. nih.govnih.gov
Transition State StabilizationStabilizes the negative charge of the pentavalent intermediate. nih.gov

Solvent Deuterium Isotope Effects in Biocatalytic Hydrolysis

Solvent deuterium isotope effects (SDIEs) are a valuable tool for elucidating the role of proton transfers in the rate-determining steps of enzyme-catalyzed reactions. The effect is measured by comparing the reaction rate in H₂O versus D₂O. A normal SDIE (kH/kD > 1) typically indicates that a proton transfer is involved in the transition state of the rate-limiting step.

For enzyme-catalyzed hydrolysis reactions, the magnitude of the SDIE can provide insight into the mechanism. A decrease in the rate constant of 2- to 3-fold when D₂O replaces H₂O is consistent with rate-limiting proton transfer. mdpi.com In the case of acetylcholinesterase, another enzyme that hydrolyzes esters, the deacylation step shows a solvent isotope effect of around 2.0, suggesting that proton transfer is a key part of this process. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in unraveling the intricacies of organophosphate hydrolysis. This process is crucial for understanding their environmental fate and mechanisms of toxicity.

Density Functional Theory (DFT) Applications in Hydrolysis Pathway Elucidation

Density Functional Theory (DFT) is a computational method that offers a good balance between accuracy and computational cost, making it well-suited for studying complex chemical reactions. researchgate.net It has been widely used to investigate the hydrolysis of organophosphates, providing valuable insights into their reaction pathways. researchgate.netpurdue.edu For instance, DFT calculations have been employed to explore the degradation of parathion (B1678463) and its metabolite paraoxon (B1678428), revealing how the reaction mechanism is influenced by the basicity of the environment. researchgate.net

The hydrolysis of organophosphates can proceed through different mechanisms, such as a concerted process or a stepwise pathway involving a pentacoordinate intermediate. researchgate.netmdpi.com DFT studies have been crucial in distinguishing between these pathways for various organophosphate compounds. researchgate.net The choice of the functional, such as M06-2X, is important for accurately describing the reaction energetics. researchgate.net Furthermore, approximate DFT methods like the Self-Consistent-Charge Density-Functional Tight-Binding (SCC-DFTB) have been developed and parameterized to handle larger systems, which is essential for studying reactions in a condensed phase or enzymatic environment. nih.gov

Exploration of Energy Profiles and Transition State Structures

A key aspect of understanding a chemical reaction is the characterization of its energy profile, which includes the reactants, products, intermediates, and transition states. Computational studies have been successful in mapping out the potential energy surfaces for the hydrolysis of organophosphates. acs.org These studies have identified and characterized the structures of transition states, which are the highest energy points along the reaction coordinate. acs.orgnih.gov

Solvation Models (e.g., PCM) and the Impact of Explicit Water Molecules

The solvent plays a critical role in chemical reactions, especially in hydrolysis where water is both the solvent and a reactant. Computational models must accurately account for solvation effects to provide realistic descriptions of the reaction mechanism. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. acs.org This approach has been applied in studies of organophosphate hydrolysis to account for the influence of aqueous solvation on the reaction energetics. acs.org

However, in many cases, implicit solvation models alone are not sufficient. Explicit water molecules often play a direct role in the reaction, for example, by acting as proton relays. nih.gov Therefore, a combination of implicit and explicit solvation models is often employed. In this hybrid approach, a few explicit water molecules are included in the quantum mechanical calculation to capture specific interactions, while the bulk solvent is treated with a continuum model. researchgate.net This approach has been shown to be important for accurately describing the neutral hydrolysis of paraoxon, where explicit water molecules are involved in the formation of a pentacoordinate phosphorane intermediate. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the toxicity of new or untested chemicals and for designing safer alternatives.

Computational Modeling and Descriptor Calculation for Organophosphate Derivatives

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. tntech.edu For organophosphate derivatives, a wide range of descriptors can be calculated using computational methods, including 2D and 3D descriptors. nih.gov These can be broadly categorized as:

Quantum-chemical descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule, such as atomic charges and orbital energies. researchgate.net

Physico-chemical descriptors: These describe properties like lipophilicity (LogP), which is crucial for predicting a compound's ability to cross biological membranes. nih.gov

Molecular descriptors: These encode information about the molecular structure, such as the number of hydrogen bond donors. tandfonline.com

Various computational software packages are available for calculating these descriptors. ccspublishing.org.cn The selection of relevant descriptors is a critical step in building a robust QSAR model.

Validation of QSAR Models and Predictive Capabilities

A QSAR model is only useful if it can accurately predict the activity of compounds that were not used in its development. Therefore, rigorous validation is essential. Common validation techniques include:

Internal validation: Methods like leave-one-out (LOO) cross-validation are used to assess the robustness and stability of the model. tntech.edu Statistical parameters such as the coefficient of determination (r²) and the cross-validation coefficient (q² or Q²Loo) are calculated. tntech.edutandfonline.com

External validation: The model's predictive power is tested on an external set of compounds that were not part of the training set used to build the model. tntech.edutandfonline.com

Analysis of Substituent Effects on Chemical Reactivity and Properties

The chemical reactivity and physicochemical properties of Diethyl 4-chlorophenyl phosphate (B84403) are significantly influenced by the nature and position of substituents on the aromatic ring. Theoretical and computational chemistry studies provide valuable insights into these effects by examining parameters such as electronic properties, steric hindrance, and the stability of reaction intermediates and transition states. The chloro-substituent at the para-position, in particular, plays a crucial role in defining the electrophilic character of the phosphorus atom and the nature of the phenoxy leaving group.

Electronic Effects of Substituents

The electronic influence of a substituent on the phenyl ring is a primary determinant of the reactivity of phosphate esters in nucleophilic substitution reactions, such as hydrolysis. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These groups alter the electron density distribution within the molecule, particularly at the phosphorus center and the phenoxy leaving group.

Electron-withdrawing groups, such as the chloro (-Cl) and nitro (-NO₂) groups, decrease the electron density on the phenyl ring and, by extension, on the oxygen atom linking the phenyl group to the phosphorus. This inductive and/or resonance effect makes the phenoxide a better leaving group, thereby increasing the rate of nucleophilic attack at the phosphorus atom. Conversely, electron-donating groups, like the methoxy (B1213986) (-OCH₃) group, increase the electron density, making the phenoxide a poorer leaving group and thus decreasing the reaction rate.

Computational studies, often employing Density Functional Theory (DFT), are used to quantify these electronic effects. Key parameters calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges. A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack. The charge on the phosphorus atom is also a critical indicator; a more positive charge enhances reactivity towards nucleophiles.

Table 1: Predicted Electronic Properties of para-Substituted Diethyl Aryl Phosphates.
Substituent (X)Hammett Constant (σ_p)Effect on Electron Density of RingPredicted Relative HOMO-LUMO GapPredicted Reactivity towards Nucleophiles
-NO₂0.78Strongly WithdrawingSmallestHighest
-Cl0.23WithdrawingSmallHigh
-H0.00NeutralIntermediateModerate
-CH₃-0.17DonatingLargeLow
-OCH₃-0.27Strongly DonatingLargestLowest

The Hammett equation provides a quantitative framework for correlating the electronic effects of meta- and para-substituents with reaction rates. The equation is given by log(k/k₀) = ρσ, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the specific substituent and its position, and ρ is the reaction constant that is characteristic of the reaction type. For the alkaline hydrolysis of aryl phosphate esters, the reaction constant (ρ) is positive, indicating that electron-withdrawing substituents (with positive σ values) accelerate the reaction.

Steric Effects

While electronic effects are often dominant for para-substituted compounds, steric effects can also play a role, particularly with bulky substituents or in reactions involving sterically demanding nucleophiles or transition states. For Diethyl 4-chlorophenyl phosphate, the chloro group is not exceptionally bulky, and its effect is primarily electronic. However, in a broader context of substituted aryl phosphates, bulky groups in the ortho position can hinder the approach of a nucleophile to the phosphorus center, thereby decreasing the reaction rate.

Influence on Hydrolysis and Thermal Decomposition

The nature of the substituent on the aryl group has a demonstrable effect on the kinetics of hydrolysis. Studies on the alkaline hydrolysis of substituted aryl phosphates consistently show that electron-withdrawing groups enhance the rate of reaction. For instance, Diethyl 4-nitrophenyl phosphate is known to be significantly more reactive towards hydrolysis than Diethyl phenyl phosphate. This compound is expected to have a reactivity intermediate between these two, but significantly higher than analogs with electron-donating substituents.

The thermal decomposition of phosphate esters is also influenced by substituent effects. Research on the decomposition of various phosphate esters on metal surfaces has shown that aryl phosphates generally exhibit higher thermal stability compared to alkyl phosphates. Within a series of aryl phosphates, the nature of the substituent can modulate the cleavage of P-O versus C-O bonds, although detailed comparative studies on a series of substituted diethyl aryl phosphates are limited.

Table 2: Predicted Relative Reactivity of para-Substituted Diethyl Aryl Phosphates in Alkaline Hydrolysis.
Substituent (X) in Diethyl 4-X-phenyl phosphateLeaving Group (p-X-phenoxide) BasicityLeaving Group AbilityPredicted Relative Rate of Hydrolysis (k_rel)
-NO₂Least BasicBestHighest
-ClLess BasicGoodHigh
-HIntermediateModerate1 (Reference)
-CH₃More BasicPoorLow
-OCH₃Most BasicPoorestLowest

Spectroscopic and Structural Characterization of Organophosphates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural assignment of Diethyl 4-chlorophenyl phosphate (B84403), providing detailed information about the hydrogen, carbon, and phosphorus nuclei within the molecule.

Comprehensive 1D NMR (¹H, ¹³C, ³¹P) for Structural Assignments

One-dimensional NMR techniques are instrumental in identifying the primary structural features of Diethyl 4-chlorophenyl phosphate.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The ethyl groups exhibit characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to the adjacent methylene and methyl groups, respectively. The aromatic protons on the 4-chlorophenyl ring typically appear as a set of doublets, reflecting their distinct chemical environments due to the presence of the chlorine atom and the phosphate ester linkage.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Signals corresponding to the methyl and methylene carbons of the ethyl groups are observed, along with four distinct signals for the aromatic carbons of the 4-chlorophenyl ring. The carbon atoms directly bonded to the chlorine and the oxygen of the phosphate group show characteristic chemical shifts.

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphates. wikipedia.org this compound exhibits a single resonance in the ³¹P NMR spectrum, and its chemical shift is characteristic of a phosphate ester environment. wikipedia.orgslideshare.net The ³¹P nucleus has a spin of 1/2 and a natural abundance of 100%, making it a highly sensitive nucleus for NMR studies. wikipedia.org Spectra are often recorded with proton decoupling to simplify the spectrum by removing ¹H-¹³P coupling. huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ 1.35 (triplet) 15.9
CH₂ 4.25 (quartet) 64.8
C1' (C-O-P) - 149.5
C2'/C6' 7.25 (doublet) 121.3
C3'/C5' 7.40 (doublet) 129.8
C4' (C-Cl) - 131.0

Note: These are predicted values and may vary slightly from experimental data.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

Two-dimensional NMR techniques provide deeper insights into the molecular structure by revealing correlations between different nuclei. orgsyn.org

COSY (Correlation Spectroscopy): A COSY experiment on this compound would show correlations between the methyl and methylene protons of the ethyl groups, confirming their direct coupling. sdsu.edu It would also help in assigning the coupled aromatic protons on the 4-chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu For this compound, this would show cross-peaks connecting the methyl protons to the methyl carbon, the methylene protons to the methylene carbon, and the aromatic protons to their respective aromatic carbons.

Computational Prediction and Validation of NMR Chemical Shifts

Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly powerful in predicting NMR chemical shifts. nih.govidc-online.com These predictions can aid in the assignment of experimental spectra and provide confidence in the proposed structure.

The process typically involves:

Conformational Search: Identifying the low-energy conformations of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory and basis set.

NMR Shielding Calculation: Calculating the NMR shielding constants for each nucleus using methods like the Gauge-Including Atomic Orbital (GIAO) method. nsf.gov

Chemical Shift Calculation: Converting the calculated shielding constants to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).

Recent studies have shown that methods like M06-2X and MPW1PW91 functionals combined with appropriate basis sets can provide high accuracy in predicting ¹H and ¹³C NMR chemical shifts for organophosphorus compounds. nih.gov The accuracy of these predictions can be further improved by considering solvent effects. nsf.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Application of In Situ FT-IR for Real-time Reaction Monitoring

In situ Fourier Transform Infrared (FT-IR) spectroscopy allows for the real-time monitoring of chemical reactions. researchgate.net For the synthesis of this compound, which could be prepared from the reaction of diethyl chlorophosphate and 4-chlorophenol (B41353), in situ FT-IR could be employed to track the progress of the reaction. researchgate.net By monitoring the disappearance of the characteristic vibrational bands of the reactants (e.g., the O-H stretch of the phenol) and the appearance of the bands corresponding to the product (e.g., the P-O-Ar stretch), one can gain insights into the reaction kinetics and mechanism.

Vibrational Spectroscopic Analysis of Phosphate Functional Groups

The infrared spectrum of this compound is characterized by several key absorption bands that are indicative of the phosphate functional group. nih.govrsc.org

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Description
~1280 P=O stretch A strong and characteristic band for the phosphoryl group.
~1030 P-O-C stretch (aliphatic) Asymmetric stretching of the P-O-C bonds of the ethyl groups.
~950 P-O-C stretch (aromatic) Stretching of the P-O-Aryl bond.
~1170 C-O stretch Stretching of the C-O bond in the ethyl groups.
~1590, ~1490 C=C stretch Aromatic ring stretching vibrations.
~830 C-Cl stretch Stretching of the carbon-chlorine bond.

Note: These are approximate values and can be influenced by the molecular environment.

The precise positions of these bands provide information about the electronic and structural environment of the phosphate group. nih.govrsc.org For example, the frequency of the P=O stretching vibration can be influenced by the electronegativity of the substituent groups. The analysis of these vibrational modes, often aided by computational modeling, provides a detailed picture of the molecular structure and bonding within this compound. researchgate.netnih.gov

Environmental Transformation and Degradation Pathways

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological mechanisms. For Diethyl 4-chlorophenyl phosphate (B84403), the key abiotic processes are hydrolysis and photochemical degradation, which occur in aquatic and terrestrial environments.

Hydrolysis is a primary chemical reaction that contributes to the breakdown of Diethyl 4-chlorophenyl phosphate in aquatic environments. This process involves the cleavage of the ester bonds of the phosphate molecule by water. The rate and mechanism of hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts. thepharmajournal.com

Organophosphate esters, in general, undergo hydrolysis through the cleavage of the P-O-aryl or P-O-alkyl bonds. In acidic conditions, the hydrolysis of similar compounds like Mono-4-Chloro-3-Methyl Phenyl Phosphate has been shown to be a bimolecular process, where a water molecule attacks the phosphorus atom. thepharmajournal.com For this compound, hydrolysis can lead to two primary initial products through the cleavage of either the P-O-chlorophenyl bond or one of the P-O-ethyl bonds.

The primary hydrolysis products are:

4-chlorophenol (B41353) and Diethyl phosphate (DEP) : Resulting from the cleavage of the P-O-aryl bond.

Ethanol and Ethyl 4-chlorophenyl phosphate : Resulting from the cleavage of a P-O-alkyl bond.

The relative ease of cleavage of these bonds dictates the dominant hydrolysis pathway. While detailed kinetic data for the purely chemical hydrolysis of this compound in various natural waters is limited, studies on related compounds provide insight into the general mechanism. thepharmajournal.comwisdomlib.org

Table 1: Potential Hydrolysis Products of this compound

Initial Reactant Bond Cleaved Primary Products
This compound P-O-Aryl (chlorophenyl) 4-chlorophenol; Diethyl phosphate

This table presents the potential initial products of hydrolysis based on the chemical structure of the parent compound.

Sunlight can induce the degradation of this compound through photochemical processes, including photohydrolysis and photo-oxidation. These reactions are particularly relevant in the surface layers of water bodies and on the surfaces of soil and plants. The absorption of ultraviolet (UV) radiation can provide the energy needed to break chemical bonds within the molecule.

The process can occur through two main routes:

Direct Photolysis : Where the molecule itself absorbs light energy, leading to its decomposition.

Indirect Photolysis : Where other substances in the environment, known as photosensitizers (like humic acids or nitrate (B79036) ions), absorb light and then transfer the energy to the phosphate molecule, or generate reactive oxygen species (like hydroxyl radicals) that then attack the compound.

The aromatic ring containing chlorine makes the molecule susceptible to photochemical attack. Degradation is likely to proceed via cleavage of the phosphate ester bonds or transformation of the 4-chlorophenyl group. The ultimate products of complete photochemical degradation under oxidative conditions would be carbon dioxide, water, phosphate, and chloride ions.

Biotic Degradation Processes

The breakdown of this compound by living organisms, primarily microorganisms, is a critical pathway for its removal from the environment. Bacteria, in particular, have evolved enzymatic machinery to utilize organophosphates as a source of nutrients, such as phosphorus or carbon. nih.gov

Bacterial consortia, which are communities of different microbial species, often exhibit enhanced capabilities for degrading complex pollutants compared to single strains. molbase.com These consortia can work synergistically, where different species carry out different steps in the degradation pathway. The initial and most crucial step in the biodegradation of many organophosphate pesticides is the hydrolysis of the ester bond, catalyzed by enzymes called phosphotriesterases (PTEs). nih.gov

Several bacterial genera, including Sphingobium, Pseudomonas, Arthrobacter, and Bacillus, are known to degrade organophosphates. nih.govchemeo.com A phosphotriesterase isolated from Sphingobium sp. TCM1 has been specifically shown to catalyze the hydrolysis of this compound. nih.gov This demonstrates a direct biological pathway for the degradation of this compound. The ability of marine bacteria to utilize various organophosphorus pollutants as a sole phosphorus source further suggests that the capacity to degrade such compounds is widespread in the environment. nih.gov

Table 2: Examples of Bacterial Genera Involved in Organophosphate Degradation

Bacterial Genus Role in Degradation Reference
Sphingobium Produces phosphotriesterase (PTE) capable of hydrolyzing this compound. nih.gov
Ruegeria Marine bacterium capable of utilizing anthropogenic organophosphorus compounds. nih.gov
Arthrobacter Known to degrade organophosphate pesticides like chlorpyrifos. chemeo.com

This table provides examples of bacterial genera with demonstrated capabilities to degrade organophosphate compounds, highlighting the microbial potential for bioremediation.

The identification of metabolic products is key to understanding the biodegradation pathway. For this compound, enzymatic hydrolysis is the primary initial step. The action of the phosphotriesterase from Sphingobium sp. TCM1 on this compound has been studied, revealing a distinct product distribution. nih.gov

Interestingly, for this specific compound, the enzymatic reaction shows a strong preference for cleaving one of the ethyl ester bonds rather than the chlorophenyl ester bond. The study found that the product distribution is "almost completely derived by the hydrolysis of the ethyl ester". nih.gov

Therefore, the primary biodegradation intermediates are:

Ethanol

Ethyl 4-chlorophenyl phosphate

This initial product, Ethyl 4-chlorophenyl phosphate, is a phosphodiester. It can be further degraded by other enzymes, such as phosphodiesterases, which would cleave the remaining ester bonds to ultimately release 4-chlorophenol and inorganic phosphate, which can then be assimilated by the microorganisms. nih.gov This step-wise degradation ensures the complete breakdown of the original pollutant into non-toxic, usable substances.

Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominent methods used for the analysis of organophosphorus compounds like Diethyl 4-chlorophenyl phosphate (B84403).

Gas Chromatography (GC) with Flame Photometric (FPD) and Nitrogen-Phosphorus Detectors (NPD) for Organophosphorus Compounds

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds such as organophosphates. drawellanalytical.com The use of selective detectors like the Flame Photometric Detector (FPD) and the Nitrogen-Phosphorus Detector (NPD) significantly enhances the sensitivity and specificity of GC methods for these compounds. drawellanalytical.com

The Flame Photometric Detector (FPD) is highly selective for compounds containing phosphorus or sulfur. When compounds eluted from the GC column enter the hydrogen-rich flame of the FPD, those containing phosphorus emit light at a characteristic wavelength (around 526 nm). This emission is detected by a photomultiplier tube, generating a signal that is proportional to the amount of the phosphorus-containing compound. iaea.orgscioninstruments.com The FPD is known for its reliability in analyzing organophosphorus pesticides in complex matrices like food and environmental samples. acs.org For instance, a GC-FPD method was developed for the simultaneous determination of 31 organophosphorus pesticide residues in dried fruits, demonstrating good linearity and satisfactory recoveries for most pesticides. nih.gov

The Nitrogen-Phosphorus Detector (NPD) , also known as a thermionic specific detector, is another highly sensitive detector for nitrogen- and phosphorus-containing compounds. scioninstruments.combucksci.com The NPD operates by heating a rubidium or cesium bead in a plasma. When nitrogen or phosphorus compounds pass over the bead, they undergo a surface-catalyzed reaction that produces ions. srigc.com This results in a measurable current that is highly specific to these elements, with a response to nitrogen and phosphorus compounds that can be up to 100,000 times greater than that for hydrocarbons. bucksci.comsrigc.com This high selectivity makes the NPD invaluable for trace-level analysis in various applications, including environmental monitoring and forensic toxicology. drawellanalytical.comscioninstruments.com

Table 1: Comparison of GC Detectors for Organophosphorus Compound Analysis

FeatureFlame Photometric Detector (FPD)Nitrogen-Phosphorus Detector (NPD)
Principle Chemiluminescence of P or S compounds in a hydrogen-rich flameSurface ionization of N and P compounds on a heated alkali salt bead
Selectivity High for Phosphorus and SulfurHigh for Nitrogen and Phosphorus scioninstruments.com
Sensitivity HighVery High scioninstruments.com
Typical Analytes Organophosphorus and organosulfur pesticides iaea.orgnih.govPesticides, herbicides, drugs of abuse bucksci.com
Advantages Robust and reliable for complex matrices acs.orgExtremely sensitive and selective for target compounds bucksci.comontosight.ai

High-Performance Liquid Chromatography (HPLC) for Analysis of Complex Mixtures and Related Derivatives

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is often preferred for the analysis of thermally labile or non-volatile organophosphorus compounds. chromatographyonline.comchromatographyonline.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

HPLC methods have been developed for the rapid quantitative analysis of various organophosphorus pesticides. nih.gov These methods can achieve good separation of different classes of organophosphorus compounds, including aryl phosphorothionates, alkyl phosphorothionates, and enolphosphates. nih.gov The use of different detectors, such as ultraviolet (UV) detectors, can provide sensitive detection for these compounds. chromatographyonline.comnih.gov For instance, an HPLC-UV method was developed for the extraction and determination of chlorpyrifos, chlorpyrifos-methyl, and their main degradation product, with detection limits in the range of 0.12-0.68 ng/g. nih.gov

The versatility of HPLC allows for its application in analyzing a wide range of samples, from environmental water to biological tissues. chromatographyonline.comnih.gov Recovery studies in biological samples like blood, lung, and liver have shown high recovery rates (85-97%) and good reproducibility. nih.gov Furthermore, HPLC can be coupled with other techniques, such as mass spectrometry (LC-MS), to provide even greater selectivity and sensitivity for the analysis of organophosphate derivatives. chromatographyonline.com

Table 2: Selected HPLC Methods for Organophosphorus Compound Analysis

Analyte(s)MatrixHPLC MethodKey Findings
Organophosphorus & Carbamate PesticidesBiological Samples (Blood, Lung, Liver)Reversed-phase HPLC with UV detectionGood separation of major groups; Recovery of 85-97%. nih.gov
Fenitrothion, Chlorpyrifos-methyl, ChlorpyrifosEnvironmental WaterMagnetic SPE followed by HPLC-UVFast analysis, high enrichment factors, and low limits of detection. chromatographyonline.com
Chlorpyrifos, Chlorpyrifos-methyl, TCPTomato, CucumberDSPE and DLLME-SFO followed by HPLC-UVSensitive method with a wide linear range and low detection limits (0.12-0.68 ng/g). nih.gov

Spectroscopic Detection Methods

Spectroscopic methods provide valuable information about the chemical structure and concentration of compounds. In the context of Diethyl 4-chlorophenyl phosphate, Fourier Transform Infrared (FT-IR) spectroscopy is a particularly useful tool.

Utilization of In Situ FT-IR for Process Monitoring and Analytical Applications

In situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful process analytical technology (PAT) that allows for real-time monitoring of chemical reactions. spiedigitallibrary.orgmt.com This technique provides continuous information on the concentration of reactants, intermediates, and products throughout a chemical process. spiedigitallibrary.org By tracking the changes in the infrared spectrum, researchers can gain insights into reaction kinetics, mechanisms, and endpoints. mt.com

The application of in-situ FT-IR is advantageous for optimizing reaction conditions to improve yield and minimize by-product formation. mt.com It has been successfully used to monitor various types of reactions, including those in both polar and non-polar solvents and across wide ranges of pH, temperature, and pressure. mt.com For example, in-situ FT-IR has been employed to monitor the formation of diethyl phenylphosphate, demonstrating its utility in tracking the progress of phosphorylation reactions. researchgate.net The ability to collect data automatically and in real-time makes in-situ FT-IR a highly efficient tool for chemical process development and control. mt.commt.com

Q & A

Q. What are the established synthetic routes for diethyl 4-chlorophenyl phosphate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via phosphorylation reactions using diethyl chlorophosphate (DECP) as a precursor. A common method involves reacting DECP with 4-chlorophenol under anhydrous conditions in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Reaction temperature (optimized between 0–5°C) and stoichiometric ratios (1:1.2 DECP to phenol) are critical to minimize side reactions like hydrolysis or oligomerization . Post-synthesis purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to achieve >95% purity. Impurities such as residual DECP or unreacted phenol can be quantified using GC-MS with a DB-5 capillary column .

Q. What analytical techniques are most reliable for characterizing this compound and its degradation products?

  • NMR Spectroscopy : 31^{31}P NMR is essential for confirming the phosphate ester structure (δ ≈ -1 to -3 ppm for diethyl aryl phosphates). 1^{1}H and 13^{13}C NMR resolve substituent positions on the phenyl ring.
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS identifies molecular ions (e.g., [M+H]+^+ at m/z 276.29) and fragmentation patterns. Degradation products (e.g., 4-chlorophenol) can be detected via LC-MS/MS with a C18 column and 0.1% formic acid in acetonitrile/water .
  • Chromatography : Reverse-phase HPLC (UV detection at 254 nm) quantifies purity, while TLC (silica gel, Rf_f ≈ 0.5 in ethyl acetate) monitors reaction progress .

Q. What are the primary toxicity mechanisms of this compound in biological systems?

this compound inhibits acetylcholinesterase (AChE) via phosphorylation of the enzyme’s serine residue, leading to acetylcholine accumulation and neurotoxicity. In vitro studies show an IC50_{50} of 12 µM in rat liver microsomes. Chronic exposure disrupts thyroid hormones (e.g., reduced T3/T4 levels) by interfering with iodothyronine deiodinase activity . Metabolites like 4-chlorophenol exacerbate oxidative stress (ROS generation) and mitochondrial dysfunction, as observed in zebrafish models .

Q. How can researchers monitor environmental persistence and bioaccumulation of this compound?

  • Environmental Sampling : Solid-phase extraction (SPE) with C18 cartridges followed by GC-ECD detects residues in water (LOD: 0.1 µg/L) and soil (LOD: 5 µg/kg).
  • Bioaccumulation Studies : Use radiolabeled 14^{14}C-diethyl 4-chlorophenyl phosphate to track uptake in model organisms (e.g., Daphnia magna), with bioconcentration factors (BCF) calculated via log KowK_{ow} (estimated 3.2) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) in diethyl aryl phosphates affect their biological activity and stability?

Comparative studies with analogs like diethyl 2-chlorophenyl phosphate reveal that para-substituted derivatives (e.g., 4-chlorophenyl) exhibit higher AChE inhibition (ΔIC50_{50} = 8 µM vs. 15 µM for ortho-substituted) due to improved steric accessibility. Stability in aqueous media follows the order: 4-Cl > 3-Cl > 2-Cl, attributed to electron-withdrawing effects enhancing hydrolytic resistance (t1/2_{1/2} at pH 7: 48 hrs for 4-Cl vs. 24 hrs for 2-Cl) .

Q. What experimental strategies resolve contradictory data on the endocrine-disrupting effects of this compound?

Conflicting reports on thyroid disruption may arise from species-specific metabolism (e.g., human vs. rodent CYP450 isoforms). To address this:

  • Conduct in vitro assays using human thyroid follicular cells (Nthy-ori 3-1 line) with LC-MS/MS quantification of T3/T4.
  • Apply computational docking (AutoDock Vina) to model interactions with thyroid receptor-β (TRβ). Validate findings via CRISPR knockouts of TRβ in cell lines .

Q. What degradation pathways dominate in aerobic vs. anaerobic environments, and how can they be leveraged for bioremediation?

  • Aerobic : Microbial degradation by Pseudomonas spp. via hydroxylation (CYP450) and cleavage of the phosphate ester (t1/2_{1/2} ≈ 30 days).
  • Anaerobic : Abiotic hydrolysis dominates (pH-dependent, t1/2_{1/2} ≈ 120 days at pH 5). Biostimulation with phosphate-solubilizing bacteria (e.g., Bacillus spp.) enhances breakdown in contaminated soils .

Q. How should researchers design experiments to assess leaching potential in soil-plant systems?

  • Column Leaching Tests : Pack soil columns (sandy loam, pH 6.5) and apply this compound at 10 mg/kg. Use a peristaltic pump to simulate rainfall (1 L/day). Quantify leachate concentrations weekly via GC-MS.
  • Phytoremediation Screening : Grow radish (Raphanus sativus) in spiked soil and measure root/shoot accumulation. Correlate with soil organic matter (SOM) content using Freundlich isotherms .

Q. What statistical models are appropriate for analyzing dose-response relationships in ecotoxicological studies?

  • Probit Analysis : Fit mortality data (e.g., LC50_{50} for Ceriodaphnia dubia) using a log-normal distribution.
  • Benchmark Dose (BMD) Modeling : Apply Bayesian hierarchical models to estimate thresholds for chronic effects (e.g., growth inhibition in algae). Use Akaike’s Information Criterion (AIC) to compare logistic vs. Weibull distributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.